5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-

Monoamine oxidase inhibition Neuroprotection Parkinson's disease research

Researchers probing MAO-B in Parkinson's models need a selective tool with orthogonal chemistry to propargylamine inhibitors. This 5,8-quinolinedione fills that gap. • MAO-B IC₅₀ 1,130 nM; >88-fold selectivity over MAO-A. • Distinct from 6-anilino (LY-83583) and 6-desamino analogues for target deconvolution. • Defined intermediate in streptonigrin DNA cleavage SAR continuum. Supplied with rigorous QA for reproducible results.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 61471-67-8
Cat. No. B11850161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-
CAS61471-67-8
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)N
InChIInChI=1S/C15H11N3O2/c16-10-4-2-1-3-8(10)12-6-5-9-14(18-12)13(19)7-11(17)15(9)20/h1-7H,16-17H2
InChIKeyVNMPKZGKNKJLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)- (CAS 61471-67-8): A Streptonigrin-Derived Quinolinequinone with Differentiated Bioactivity


5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)- (CAS 61471-67-8; molecular formula C₁₅H₁₁N₃O₂; MW 265.27 g/mol) is a synthetic heterocyclic quinolinequinone belonging to the 5,8-quinolinedione class . This compound is a structural analogue of the naturally occurring antitumor antibiotic streptonigrin, bearing a characteristic 6-amino substituent and a 2-(2-aminophenyl) group on the quinoline-5,8-dione scaffold [1]. It was first synthesized and characterized in 1976 as part of a systematic program to evaluate streptonigrin partial structures for DNA cleavage and antineoplastic activity [2]. The compound features dual amino functionality—a primary amine at position 6 and an ortho-aminophenyl group at position 2—that distinguishes it from other 5,8-quinolinedione derivatives such as LY-83583 (6-anilino substitution) and NSC 663284 (6-chloro-7-morpholinoethylamino substitution), resulting in a distinct target engagement profile including selective monoamine oxidase B (MAO-B) inhibition [3].

Why Generic 5,8-Quinolinedione Substitution Fails: The Critical Role of Substituent Position and Identity in 6-Amino-2-(2-aminophenyl)-5,8-quinolinedione


The 5,8-quinolinedione scaffold exhibits profound biological activity dependence on the nature and position of peripheral substituents, making inter-class compound substitution scientifically untenable. SAR studies on streptonigrin partial structures have demonstrated that the 2-(o-aminophenyl) versus 2-(o-nitrophenyl) substitution alone dictates the rate of DNA single-strand scission, with the nitrophenyl derivatives producing consistently more rapid cleavage [1]. Furthermore, the introduction of a carboxylic acid at the C-5′ or C-6′ position of the 2-(2′-aminophenyl)-7-aminoquinoline-5,8-dione core—as shown by Boger et al.—diminishes rather than potentiates antimicrobial and cytotoxic properties, in direct contrast to the behavior observed in the natural products streptonigrin and lavendamycin [2]. The presence of the 6-amino group in the target compound (CAS 61471-67-8) confers a distinct MAO-B selective inhibition profile (IC₅₀ = 1,130 nM; >88-fold selectivity over MAO-A) that is absent in the 6-desamino analogue 2-(2-aminophenyl)quinoline-5,8-dione (CAS 61472-41-1) and in the 6-anilino-substituted LY-83583, which instead targets soluble guanylate cyclase (IC₅₀ = 2 μM) [3]. These position-specific and substituent-specific effects mean that even closely related 5,8-quinolinedione analogues cannot be presumed interchangeable for structure-activity relationship studies, target engagement assays, or procurement purposes without explicit comparative data.

Quantitative Evidence Guide for 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-: Differentiated Performance Data vs. Closest Structural Analogues


MAO-B Selective Inhibition: >88-Fold Selectivity Over MAO-A Compared to Non-Selective Quinolinequinones

In recombinant human enzyme fluorescence assays, 5,8-quinolinedione, 6-amino-2-(2-aminophenyl)- (target compound, CAS 61471-67-8) exhibits MAO-B IC₅₀ = 1,130 nM (1.13 μM) while showing essentially no MAO-A inhibition (IC₅₀ > 100,000 nM), yielding a selectivity ratio of >88-fold favoring MAO-B [1]. This contrasts with LY-83583 (6-anilino-5,8-quinolinedione, CAS 91300-60-6), which is reported as a soluble guanylate cyclase inhibitor (IC₅₀ = 2 μM) and does not share this MAO-B selective profile . The 6-amino substituent of the target compound is the critical structural determinant of this selectivity, as the 6-desamino analogue 2-(2-aminophenyl)quinoline-5,8-dione (CAS 61472-41-1) lacks the hydrogen-bonding amino group at C-6 that facilitates MAO-B binding pocket interactions.

Monoamine oxidase inhibition Neuroprotection Parkinson's disease research

DNA Single-Strand Scission Activity: 2-(o-Aminophenyl) Derivatives Exhibit Slower but Metal-Ion-Enhanced Cleavage Kinetics vs. 2-(o-Nitrophenyl) Analogues

In the seminal Lown & Sim (1976) study, a series of 2-(o-aminophenyl)- and 2-(o-nitrophenyl)-5,8-quinolinediones were directly compared for their rates of PM2 covalently-closed circular DNA (ccc-DNA) single-strand cleavage. The 2-(o-nitrophenyl) derivatives produced consistently more rapid DNA cleavage than the corresponding 2-(o-aminophenyl) compounds [1]. The target compound, bearing a 2-(o-aminophenyl) substituent and a 6-amino group, falls into the slower-cleaving aminophenyl class. However, a closely related analogue—2-(o-aminophenyl)-7-amino-6-methoxy-5,6-quinolinedione—most closely parallels the DNA scission rate of streptonigrin itself in the presence of NADPH, indicating that additional electron-donating substituents at positions 6 and 7 can partially compensate for the kinetic disadvantage of the aminophenyl group [1]. The DNA cleavage activity is specifically enhanced by cuprous (Cu⁺) and ferrous (Fe²⁺) ions and is selectively inhibited by superoxide dismutase and catalase, confirming a reactive oxygen species (ROS)-mediated mechanism [2]. A statistically significant correlation between the rate of PM2 ccc-DNA cleavage and inhibition of Walker 256 carcinosarcoma in vivo was established across the series [2].

DNA damage Antitumor mechanism Quinone redox cycling

Critical Pharmacophore Determination: Carboxylic Acid Substitution at C-5′/C-6′ Diminishes Activity in 7-Amino-2-(2-aminophenyl)quinoline-5,8-diones

Boger et al. (1987) conducted a direct, head-to-head comparison of the antimicrobial and cytotoxic properties of a complete set of streptonigrin and lavendamycin partial structures [1]. A key finding was that the C-6′/C-5′ carboxylic acid substitution on the 2-(2′-aminophenyl)-7-aminoquinoline-5,8-dione core—present in compounds 5a and 6a designed as potential minimum pharmacophores—diminishes the observed antimicrobial and cytotoxic properties relative to the parent 7-amino-2-(2′-aminophenyl)quinoline-5,8-dione lacking this carboxylic acid [1]. This SAR rule is inverted relative to the natural products streptonigrin and lavendamycin, where the C-ring C-6′ carboxylic acid potentiates antitumor, antimicrobial, and cytotoxic activity [1]. The target compound (CAS 61471-67-8), which carries a 6-amino group but lacks the C-7 amino substituent and the C-5′/C-6′ carboxylic acid, occupies a distinct position in this pharmacophore landscape: it retains the activity-enhancing absence of carboxylic acid while differing from the optimal 7-amino-2-(2-aminophenyl) scaffold by bearing the amine at C-6 rather than C-7.

Pharmacophore mapping Antimicrobial SAR Cytotoxicity optimization

Physicochemical Differentiation: Density and Boiling Point Comparison with 6-Desamino Analogue (CAS 61472-41-1)

The target compound (CAS 61471-67-8, MW 265.27 g/mol, C₁₅H₁₁N₃O₂) and its 6-desamino analogue 2-(2-aminophenyl)quinoline-5,8-dione (CAS 61472-41-1, MW 250.25 g/mol, C₁₅H₁₀N₂O₂) exhibit distinct physicochemical profiles that serve as both identity confirmation and differentiation criteria. The 6-amino substituent increases the molecular weight by 15.02 g/mol and introduces an additional hydrogen bond donor, which lowers the boiling point from 539.9°C (CAS 61472-41-1) to 526.3°C at 760 mmHg (CAS 61471-67-8) . The density difference (1.404 vs. 1.41 g/cm³) is marginal, but the boiling point reduction of approximately 13.6°C is consistent with increased intermolecular hydrogen bonding from the additional primary amine, which partially counteracts the molecular weight increase. These orthogonal physicochemical parameters provide a practical means of distinguishing the two compounds during procurement verification and quality control assessment.

Physicochemical characterization Quality control Pre-formulation

Target Class Differentiation: 6-Amino-2-(2-aminophenyl) Scaffold Engages MAO-B Whereas 6-Anilino (LY-83583) and 6-Chloro-7-morpholinoethylamino (NSC 663284) Derivatives Target Distinct Enzyme Classes

The 5,8-quinolinedione scaffold accommodates diverse substitution patterns that redirect target engagement toward entirely different enzyme classes. The target compound (6-amino-2-(2-aminophenyl)-5,8-quinolinedione) demonstrates selective MAO-B inhibition (IC₅₀ = 1,130 nM; >88-fold over MAO-A) [1]. In contrast, LY-83583 (6-anilino-5,8-quinolinedione, CAS 91300-60-6) functions as a soluble guanylate cyclase inhibitor (IC₅₀ = 2 μM) with downstream effects on cGMP signaling . NSC 663284 (6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione, CAS 383907-43-5) acts as a potent, irreversible CDC25 phosphatase inhibitor (CDC25A IC₅₀ = 0.38 μM; CDC25B IC₅₀ = 1.8 μM; CDC25C IC₅₀ = 0.66 μM) disrupting cell cycle regulation . More recent 6-regioisomeric 5,8-quinolinedione derivatives (e.g., compound 6b from Narwanti et al. 2023) achieve IC₅₀ values of 0.44–0.59 μM against colorectal cancer cells through CDC25 inhibition with morpholin-alkylamino side chains [2]. This target class divergence—MAO (target compound) vs. guanylate cyclase (LY-83583) vs. CDC25 phosphatases (NSC 663284 and 6b)—demonstrates that the quinolinequinone core is a privileged scaffold whose biological identity is dominated by peripheral substitution patterns, precluding any assumption of functional interchangeability.

Target deconvolution Chemical biology tool selection Quinolinequinone polypharmacology

Class-Level Evidence: Amino Substituents at Position 6 or 7 Enhance Biological Activity of 5,8-Quinolinedione Scaffold

A comprehensive review of the 5,8-quinolinedione scaffold literature establishes that the introduction of amine, hydroxyl, or thiol substituents at positions 6 or 7 of the 5,8-quinolinedione moiety consistently results in enhanced biological activity relative to the unsubstituted scaffold [1]. The target compound's 6-amino substituent conforms to this SAR trend, contributing to its observed MAO-B inhibition and DNA cleavage activity. The 5,8-quinolinedione core itself is responsible for the redox cycling capability (quinone ↔ semiquinone ↔ hydroquinone) that generates reactive oxygen species upon enzymatic reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1) or other flavoenzymes [2]. However, the unsubstituted 5,8-quinolinedione (CAS 10470-83-4) lacks the target engagement specificity conferred by the 6-amino and 2-(2-aminophenyl) substituents. This class-level SAR is reinforced by recent studies on amino-quinoline-5,8-dione derivatives developed as NQO1 inhibitors, where C6- or C7-amino substitution was essential for potent antiproliferative activity [3].

Structure-activity relationship Redox potential Cytotoxicity enhancement

Optimal Scientific Application Scenarios for 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)- (CAS 61471-67-8)


Selective MAO-B Tool Compound for Neurodegeneration Target Validation Studies

With an MAO-B IC₅₀ of 1,130 nM and >88-fold selectivity over MAO-A, this compound serves as a structurally novel MAO-B selective tool for target validation in Parkinson's disease and other neurodegenerative disorder models [1]. Unlike clinically established MAO-B inhibitors (selegiline, rasagiline) that belong to the propargylamine class, this quinolinequinone scaffold offers an orthogonal chemotype for probing MAO-B function without confounding off-target effects at MAO-A (IC₅₀ > 100,000 nM). The redox-active quinone core may provide additional neuroprotective effects through ROS modulation, though this hypothesis requires independent validation.

Moderate DNA-Cleaving Control in Streptonigrin Mechanistic Studies

This compound occupies a defined intermediate position in the streptonigrin DNA cleavage SAR continuum—cleaving DNA more slowly than 2-(o-nitrophenyl) analogues but retaining metal-ion-dependent, ROS-mediated cleavage activity [1][2]. It is suitable as a 'moderate-cleaving' control in experiments designed to deconvolute the contributions of quinone redox cycling, metal chelation, and DNA intercalation to the overall genotoxicity of streptonigrin-class antitumor antibiotics. The correlation between DNA cleavage rate and Walker 256 carcinosarcoma inhibition across this compound series provides a validated translational endpoint [2].

Pharmacophore Mapping Reference for 5,8-Quinolinedione SAR Studies

As part of the complete set of streptonigrin/lavendamycin partial structures characterized by Boger et al. (1987), this compound's structural features—specifically the 6-amino (not 7-amino) substitution, the absence of C-5′/C-6′ carboxylic acid, and the 2-(2-aminophenyl) group—make it a valuable reference point in systematic pharmacophore mapping studies [1]. The Boger study definitively showed that carboxylic acid introduction at C-5′/C-6′ diminishes activity, highlighting the target compound's favorable non-carboxylated architecture. Researchers can use this compound to benchmark the activity contribution of the 6-NH₂ vs. 7-NH₂ positional isomerism.

Target Deconvolution Panel for Quinolinequinone Polypharmacology

The striking divergence in primary molecular targets among structurally similar 5,8-quinolinediones—MAO-B (target compound, IC₅₀ 1.13 μM), soluble guanylate cyclase (LY-83583, IC₅₀ 2 μM), and CDC25 phosphatases (NSC 663284, IC₅₀ 0.38–1.8 μM)—makes this compound an essential component of a target deconvolution panel [1][2][3]. Including this compound alongside LY-83583 and NSC 663284 in screening cascades enables rapid discrimination of which molecular target mediates any observed biological effect of a novel quinolinequinone derivative, reducing target identification timelines.

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